Chemical structure and properties of Methyl 4-amino-3-chloro-2-hydroxybenzoate
Chemical structure and properties of Methyl 4-amino-3-chloro-2-hydroxybenzoate
An In-depth Technical Guide to Methyl 4-amino-3-chloro-2-hydroxybenzoate
This guide provides a comprehensive technical overview of Methyl 4-amino-3-chloro-2-hydroxybenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical structure, physicochemical properties, synthetic routes, and potential applications, with a focus on the causal reasoning behind experimental and analytical methodologies.
Introduction and Strategic Importance
Methyl 4-amino-3-chloro-2-hydroxybenzoate is a multi-functionalized aromatic ester. Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a hydroxyl (-OH), and a methyl ester (-COOCH₃). This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, methyl ester) groups imparts a specific reactivity profile, making it a valuable intermediate for synthesizing more complex molecules.
The strategic placement of these groups allows for selective chemical modifications, a highly desirable trait in drug discovery. For instance, the amino group serves as a nucleophilic handle for amide bond formation, while the hydroxyl group can be targeted for etherification. The chloro-substituent modulates the electronic properties of the ring and can be a site for cross-coupling reactions. This multi-faceted reactivity positions the compound as a key starting material for creating libraries of novel compounds for biological screening. Recent research into related 4-amino-3-chloro benzoate ester derivatives has highlighted their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology[1].
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to its application. The following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-amino-3-chloro-2-hydroxybenzoate | [2] |
| CAS Number | 1154415-33-4 | [2][3] |
| Molecular Formula | C₈H₈ClNO₃ | [3][4] |
| Molecular Weight | 201.61 g/mol | [3][5] |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)N)Cl)O | [3][4] |
| InChI | InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | [4] |
| InChIKey | BDSLMUXDNFHBIQ-UHFFFAOYSA-N | [4] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of a compound dictate its handling, purification, and analytical characterization.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from available data and computational predictions.
| Property | Value / Description | Source / Rationale |
| Appearance | Likely a solid, such as a white to pale yellow or brown crystalline powder. | Based on analogous compounds like Methyl 4-amino-3-hydroxybenzoate.[6][7] |
| XlogP (Predicted) | 1.9 | A measure of lipophilicity, predicted by computational models.[4] |
| Stability | Expected to be stable under standard laboratory conditions. Incompatible with strong oxidizing agents, strong acids, and bases. | General stability for similar aromatic esters.[7][8] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform. | Based on the properties of similar substituted benzoates.[8] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The following data are predicted based on the known effects of the compound's functional groups.
| Technique | Predicted Observations |
| ¹H NMR | - -OCH₃ protons: A singlet around δ 3.8-3.9 ppm. - -NH₂ protons: A broad singlet, chemical shift can vary. - -OH proton: A broad singlet, chemical shift can vary. - Aromatic protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), showing coupling to each other. |
| ¹³C NMR | - -OCH₃ carbon: A signal around δ 50-55 ppm. - Aromatic carbons: Multiple signals between δ 110-160 ppm. - Carbonyl carbon (-C=O): A signal around δ 165-170 ppm. |
| IR Spectroscopy | - O-H stretch: Broad band ~3300-3500 cm⁻¹. - N-H stretch: Two bands (symmetric and asymmetric) ~3300-3500 cm⁻¹. - C=O stretch (ester): Strong, sharp band ~1680-1710 cm⁻¹. - C-O stretch: Band ~1200-1300 cm⁻¹. - C-Cl stretch: Band ~700-800 cm⁻¹. |
| Mass Spectrometry | - [M]+: Expected molecular ion peak at m/z ≈ 201.02. - [M+H]+: Expected at m/z ≈ 202.03. - Isotope Pattern: Presence of a peak at [M+2] with ~1/3 the intensity of the [M]+ peak, characteristic of a single chlorine atom. |
Synthesis and Purification Protocol
Proposed Synthetic Pathway: Fischer Esterification
The most direct approach involves the acid-catalyzed esterification of 4-amino-3-chloro-2-hydroxybenzoic acid with methanol. This classic reaction is reliable and uses common laboratory reagents. The rationale is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Proposed workflow for the synthesis of Methyl 4-amino-3-chloro-2-hydroxybenzoate.
Step-by-Step Experimental Protocol
Objective: To synthesize Methyl 4-amino-3-chloro-2-hydroxybenzoate via Fischer esterification.
Materials:
-
4-amino-3-chloro-2-hydroxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 mL per gram of starting material)
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Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-chloro-2-hydroxybenzoic acid and anhydrous methanol. Stir until the solid is suspended.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the stirring suspension. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The choice of reflux ensures the reaction proceeds at a reasonable rate without evaporating the methanol.
-
Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. This step is critical to stop the reaction and enable extraction.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous layer.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired ester from any unreacted starting material or byproducts. The polarity of the eluent is chosen to ensure the product moves off the column at a reasonable rate (Rf ~0.3-0.4).
Potential Applications in Drug Development
The structural motifs within Methyl 4-amino-3-chloro-2-hydroxybenzoate make it a highly attractive scaffold for medicinal chemistry.
Intermediate for Targeted Therapies
As demonstrated by related compounds, this molecule is a precursor for synthesizing kinase inhibitors[1]. The 4-amino-3-chloro-benzoate core can be elaborated to mimic the hinge-binding motifs of ATP-competitive inhibitors.
Caption: Role of the title compound as a scaffold in a typical drug discovery process.
Rationale for Versatility
-
Amino Group: Acts as a key pharmacophoric feature (hydrogen bond donor) and a synthetic handle for building out molecular complexity via acylation or sulfonylation.
-
Hydroxyl Group: Can serve as a hydrogen bond donor/acceptor and a point for ether linkage to introduce solubilizing groups or other pharmacophoric elements.
-
Chloro Group: Occupies a specific pocket in a target protein, potentially increasing binding affinity. It also modifies the pKa of the adjacent amino group.
-
Ester Group: Can be maintained as part of a final compound or serve as a pro-drug moiety. It can also be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further diversification.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified with several hazards.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Code | Source |
| Acute Toxicity | 4 (Oral, Dermal, Inhalation) | Warning | H302 + H312 + H332 | [2] |
| Skin Irritation | 2 | Warning | H315 | [2] |
| Eye Irritation | 2A | Warning | H319 | [2] |
| STOT SE | 3 | Warning | H336 | [2] |
(STOT SE: Specific target organ toxicity — single exposure)
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Do not discharge into the environment.
Conclusion
Methyl 4-amino-3-chloro-2-hydroxybenzoate is more than a simple chemical; it is a strategically designed building block with significant potential for accelerating research in drug discovery and materials science. Its multifunctional nature provides a rich platform for chemical exploration. By understanding its synthesis, properties, and reactivity, researchers can effectively leverage this versatile intermediate to construct novel molecules with tailored functions, paving the way for new therapeutic agents and advanced materials.
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